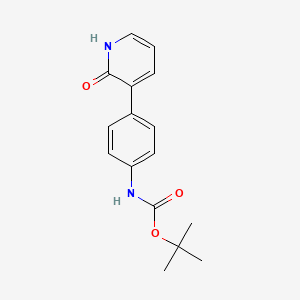

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

Description

The compound "tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate" features a carbamate group linked to a phenyl ring substituted with a 2-hydroxypyridin-3-yl moiety. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFAIABOYAHIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

A standard Boc protection protocol involves reacting 4-aminophenyl derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, TEA and Boc₂O in dichloromethane (DCM) yielded an 80% isolated product after 4 hours at room temperature. Similar conditions are applicable to the target compound, with stoichiometric adjustments for the phenylamine substrate.

Key Parameters :

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Base : Triethylamine (1.5–2.0 equivalents relative to amine)

-

Temperature : 20–25°C

Coupling of the Hydroxypyridine Moiety

Introducing the 2-hydroxypyridin-3-yl group to the Boc-protected phenylamine requires selective coupling methodologies. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are preferred for their tolerance of functional groups and regioselectivity.

Suzuki-Miyaura Coupling

If the hydroxypyridine derivative contains a boronic acid group, Suzuki coupling with a halogenated phenyl-Boc intermediate can proceed efficiently. For instance, 3-bromo-2-hydroxypyridine may react with 4-(Boc-amino)phenylboronic acid under palladium catalysis.

Representative Conditions :

Nucleophilic Aromatic Substitution

Alternatively, electron-deficient aryl halides can undergo substitution with hydroxypyridine nucleophiles. For example, 4-(Boc-amino)fluorobenzene may react with 3-hydroxy-2-pyridinol under basic conditions.

Optimized Parameters :

Reductive Amination and Intermediate Modifications

Reduction steps are critical for intermediates requiring alcohol-to-amine conversion or ketone reduction. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used, with the latter offering stronger reducing power.

Sodium Borohydride-Mediated Reduction

In the synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, NaBH₄ and boron trifluoride etherate (BF₃·OEt₂) in THF at -20°C achieved a 95% yield of the alcohol intermediate. For the target compound, similar conditions could reduce keto intermediates to secondary alcohols prior to Boc protection.

Critical Considerations :

Lithium Aluminum Hydride Reduction

LiAlH₄ is effective for reducing esters to alcohols. For example, reducing a methyl ester precursor to this compound’s alcohol intermediate in THF at -78°C yielded 1.3 g of product from 3.0 g starting material.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes for this compound synthesis, derived from analogous protocols:

Challenges and Optimization Opportunities

Hydroxypyridine Stability

The 2-hydroxypyridine group is prone to tautomerization and oxidation, necessitating inert atmospheres (N₂/Ar) and low-temperature conditions during coupling.

Chemical Reactions Analysis

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition reduces the production of toxic amyloid beta species, thereby exerting a protective effect on neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, their substituents, and properties:

Physical and Chemical Properties

- Melting Points :

- Solubility: Hydroxyl and pyridine groups enhance polarity, improving aqueous solubility compared to non-polar tert-butyl derivatives. Fluorine substitution () may reduce solubility due to hydrophobic effects.

Biological Activity

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- LogP : 3.8742

- Polar Surface Area (PSA) : 71.45 Ų

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Curtius Rearrangement : Involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

- Substitution Reactions : The compound can undergo oxidation and reduction reactions under specific conditions, allowing for the formation of various derivatives.

The compound primarily functions as an inhibitor of enzymes critical in Alzheimer's disease pathology:

- β-secretase Inhibition : Prevents the cleavage of amyloid precursor protein (APP), reducing amyloid beta peptide production.

- Acetylcholinesterase Inhibition : Enhances acetylcholine levels by inhibiting its breakdown, which is beneficial for cognitive function.

Neuroprotective Effects

Research indicates that this compound exhibits protective activity in astrocytes stimulated with amyloid beta. Specifically:

- It reduces oxidative stress markers such as TNF-α and malondialdehyde (MDA) in cell cultures.

- In vivo studies show moderate protective effects against scopolamine-induced oxidative stress, although results vary compared to established treatments like galantamine .

Comparative Studies

When compared to similar compounds, this compound shows distinct advantages:

Case Studies

- In Vitro Studies : Demonstrated that treatment with this compound significantly reduced cell death in astrocytes exposed to amyloid beta.

- In Vivo Studies : In models treated with scopolamine, the compound showed a reduction in oxidative stress markers but did not outperform established drugs like galantamine in cognitive improvement metrics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection of amine groups and coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using Boc-protection (tert-butoxycarbonyl) under anhydrous conditions with reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). Subsequent coupling with hydroxypyridine moieties may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

- Characterization : Post-synthesis, structural validation requires NMR (¹H/¹³C), HPLC for purity, and mass spectrometry. For instance, tert-butyl carbamate derivatives exhibit characteristic Boc-group signals in ¹H NMR (e.g., δ ~1.3–1.5 ppm for tert-butyl protons) .

Q. What handling and storage protocols are critical for maintaining compound stability?

- Stability Considerations : The compound should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the tert-butyl group or the hydroxypyridine moiety .

- Safety Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Respiratory protection (e.g., P95 masks) is advised if airborne particulates are generated during handling .

Q. Which analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirms regiochemistry of the hydroxypyridine and carbamate groups.

- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures.

- HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data under varying pH conditions?

- Approach :

Controlled pH Studies : Systematically test reactivity in buffered solutions (pH 2–12) using kinetic assays (e.g., UV-Vis monitoring of degradation).

Computational Modeling : Employ DFT calculations to predict protonation states of the hydroxypyridine group, which influence nucleophilicity.

Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl carbamates with substituted pyridines) to identify trends .

Q. What experimental design strategies optimize coupling reactions involving this carbamate derivative?

- Design of Experiments (DoE) :

- Variables : Catalyst loading (e.g., Pd(PPh₃)₄), temperature, and solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Maps yield vs. variables to identify optimal conditions.

- Case Study : Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility in continuous synthesis .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Strategies :

- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Pd nanoparticles in cross-coupling).

- Docking Studies : Model binding affinities to enzymes or receptors if the compound is a bioactive intermediate.

- Thermodynamic Profiling : Calculate Gibbs free energy changes for hydrolysis or rearrangement pathways .

Contradictory Data Management

Q. How should researchers address discrepancies in reported toxicity profiles?

- Resolution Framework :

- Source Evaluation : Prioritize peer-reviewed studies over SDS sheets, which often lack detailed toxicological data.

- In Vitro Testing : Conduct MTT assays on cell lines (e.g., HEK293) to assess acute cytotoxicity.

- Literature Cross-Check : Compare with structurally related carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) for consistency in hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.